(Z)-1-(4-chlorophenyl)-2-fluorovinyl diethyl phosphate
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Overview
Description
(Z)-1-(4-chlorophenyl)-2-fluorovinyl diethyl phosphate is an organophosphorus compound characterized by the presence of a chlorophenyl group, a fluorovinyl group, and diethyl phosphate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(4-chlorophenyl)-2-fluorovinyl diethyl phosphate typically involves the reaction of 4-chlorophenyl fluorovinyl ketone with diethyl phosphorochloridate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction is typically conducted at low temperatures to ensure the stability of the intermediate compounds and to achieve high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize production costs. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-(4-chlorophenyl)-2-fluorovinyl diethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where the chlorophenyl or fluorovinyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: New compounds with different functional groups replacing the original chlorophenyl or fluorovinyl groups.
Scientific Research Applications
(Z)-1-(4-chlorophenyl)-2-fluorovinyl diethyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Explored for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (Z)-1-(4-chlorophenyl)-2-fluorovinyl diethyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are modulated by the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- (Z)-1-(4-chlorophenyl)-2-fluorovinyl methyl phosphate
- (Z)-1-(4-chlorophenyl)-2-fluorovinyl ethyl phosphate
- (Z)-1-(4-chlorophenyl)-2-fluorovinyl propyl phosphate
Uniqueness
(Z)-1-(4-chlorophenyl)-2-fluorovinyl diethyl phosphate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
[(Z)-1-(4-chlorophenyl)-2-fluoroethenyl] diethyl phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFO4P/c1-3-16-19(15,17-4-2)18-12(9-14)10-5-7-11(13)8-6-10/h5-9H,3-4H2,1-2H3/b12-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXSYKGHYKTMIV-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC(=CF)C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(OCC)O/C(=C\F)/C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFO4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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